

Raltegravir: A Technical Guide to the First-in-Class HIV Integrase Inhibitor

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Compound of Interest

Compound Name: Hiv-IN-5

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Raltegravir, marketed under the brand name Isentress, represents a significant milestone in the treatment of Human Immunodeficiency Virus (HIV) infection. As the first approved HIV integrase strand transfer inhibitor (INSTI), it introduced a novel mechanism of action to the antiretroviral armamentarium.^{[1][2][3]} This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Raltegravir, with a focus on quantitative data and detailed experimental methodologies relevant to researchers and drug development professionals.

Chemical Structure and Properties

Raltegravir is a pyrimidone derivative with the IUPAC name N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-(2-((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)-2-propanyl)-6-oxo-1,6-dihydro-4-pyrimidinecarboxamide.^{[4][5]} Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of Raltegravir

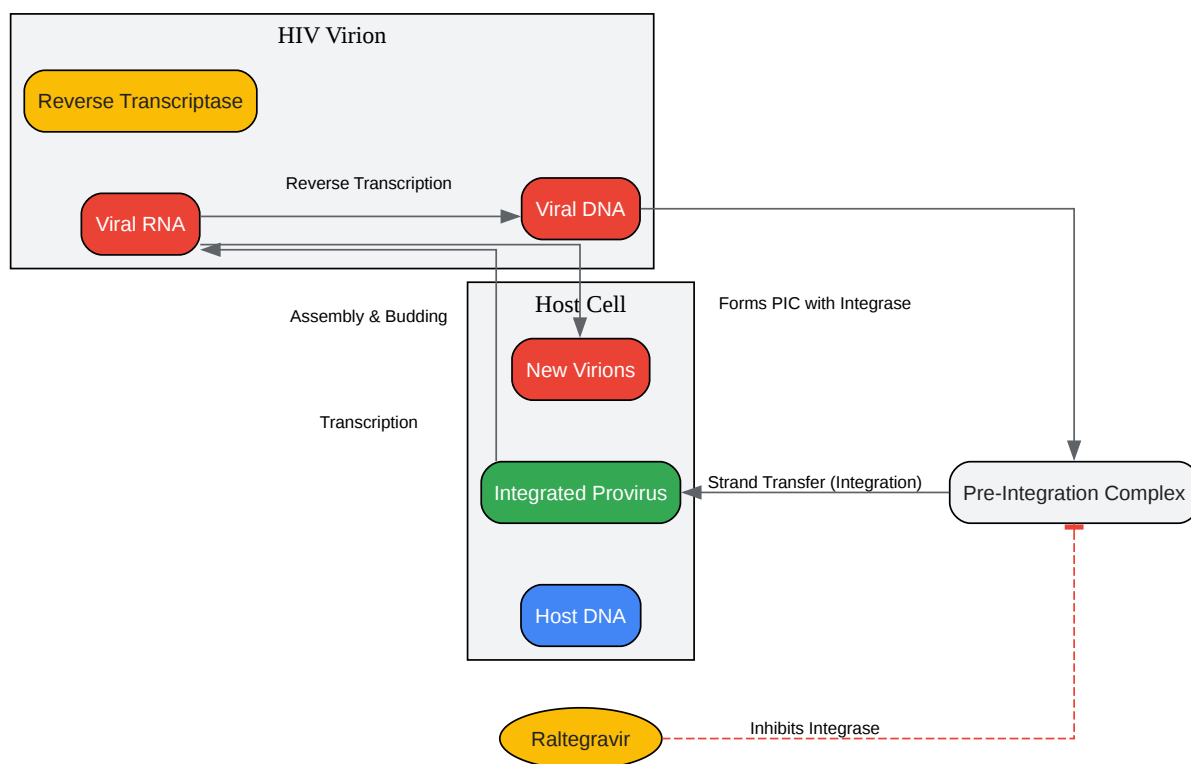
Property	Value	Reference
Molecular Formula	C20H21FN6O5	[4][5]
Molar Mass	444.423 g/mol	[4][5]
Appearance	White to off-white powder	[6]
pKa	6.3	[6]
Protein Binding	~83%	[7]
Metabolism	Primarily via glucuronidation by UGT1A1	[4][7][8]
Elimination Half-life	~9 hours	[4][7]

Table 2: Solubility of Raltegravir

Solvent	Solubility	Reference
Water	Soluble (increases with pH)	[6]
Methanol	Slightly soluble	[6]
Ethanol	Very slightly soluble	[6]
Acetonitrile	Very slightly soluble	[6]
Isopropanol	Insoluble	[6]

Mechanism of Action

Raltegravir targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[4][9] Integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step known as strand transfer.[3][8][9] Raltegravir potently inhibits the strand transfer step, thereby preventing the integration of the viral genome and blocking the establishment of a productive infection.[9][10] The mechanism involves the chelation of divalent metal ions in the active site of the integrase enzyme.



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Mechanism of action of Raltegravir in inhibiting HIV replication.

Quantitative Biological Activity

The antiviral activity of Raltegravir has been extensively characterized in various in vitro and clinical studies. Key quantitative measures of its potency are summarized below.

Table 3: In Vitro Activity of Raltegravir

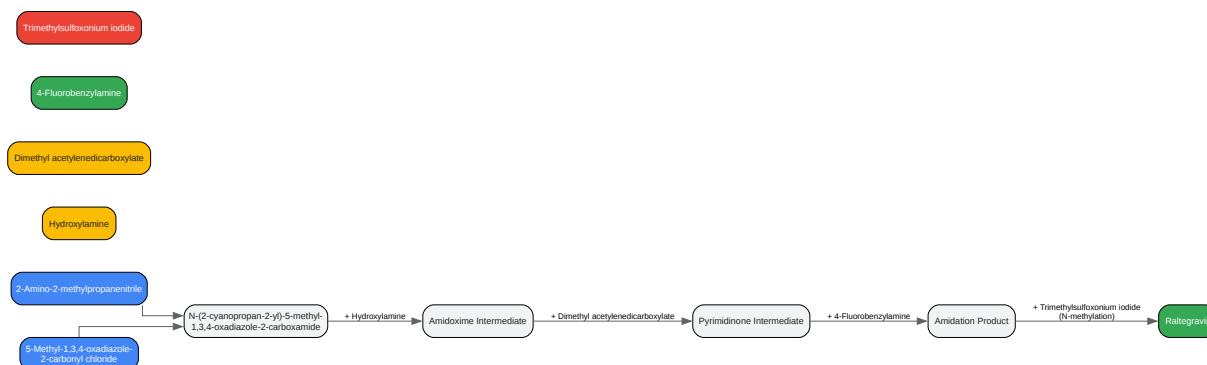
Parameter	Value	Cell Line/Assay Condition	Reference
IC50 (Integrase Inhibition)	2-7 nM	Purified HIV-1 Integrase	[3] [8]
IC50 (Integrase Inhibition, WT PFV IN)	90 nM	Cell-free assay	[11] [12]
IC50 (Integrase Inhibition, S217Q PFV IN)	40 nM	Cell-free assay	[11] [12]
IC95 (Antiviral Activity)	31 ± 20 nM	Human T lymphoid cells in 50% NHS	[8]
EC50 (Antiviral Activity vs. HIV-1 IIIB)	7.43 ng/mL	Hollow-Fiber Infection Model	[13]
EC90 (Antiviral Activity vs. HIV-1 IIIB)	17.54 ng/mL	Hollow-Fiber Infection Model	[13]
IC50 (Antiviral Activity vs. HIV-2)	2.1 nM	ROD-based pseudovirions	

Experimental Protocols

This section details the methodologies for the synthesis of Raltegravir and key in vitro assays to determine its biological activity.

Synthesis of Raltegravir

The synthesis of Raltegravir can be achieved through a multi-step process. One common route is outlined below.



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A synthetic route for Raltegravir.

Detailed Protocol: A detailed, step-by-step synthesis protocol is beyond the scope of this guide, but a general procedure involves the reaction of 2-amino-2-methylpropanenitrile with 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride. The resulting N-(2-cyanopropan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide is then treated with hydroxylamine to form an amidoxime intermediate.^[4] This intermediate undergoes cyclization with dimethyl acetylenedicarboxylate to form the central pyrimidone ring. Subsequent amidation with 4-fluorobenzylamine and a selective N-methylation using trimethylsulfoxonium iodide yields Raltegravir.^[4]

HIV-1 Antiviral Activity Assay

This protocol describes a cell-based assay to determine the concentration of Raltegravir that inhibits 50% of viral replication (EC50).

Materials:

- Human T-lymphoid cell line (e.g., MT-4 cells)
- HIV-1 laboratory strain (e.g., IIIB or NL4-3)
- Raltegravir stock solution
- Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, penicillin, and streptomycin
- 96-well cell culture plates
- p24 antigen ELISA kit

Procedure:

- Seed MT-4 cells in a 96-well plate at a density of 5×10^4 cells per well.
- Prepare serial dilutions of Raltegravir in cell culture medium.
- Add the diluted Raltegravir to the wells containing the cells.
- Infect the cells with a pre-titered amount of HIV-1.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-5 days.
- After incubation, collect the cell culture supernatant.
- Quantify the amount of p24 antigen in the supernatant using a p24 ELISA kit, following the manufacturer's instructions.
- Plot the percentage of p24 inhibition against the log concentration of Raltegravir and determine the EC50 value using non-linear regression analysis.

HIV-1 Integrase Strand Transfer Assay

This in vitro assay measures the ability of Raltegravir to inhibit the strand transfer activity of purified HIV-1 integrase.

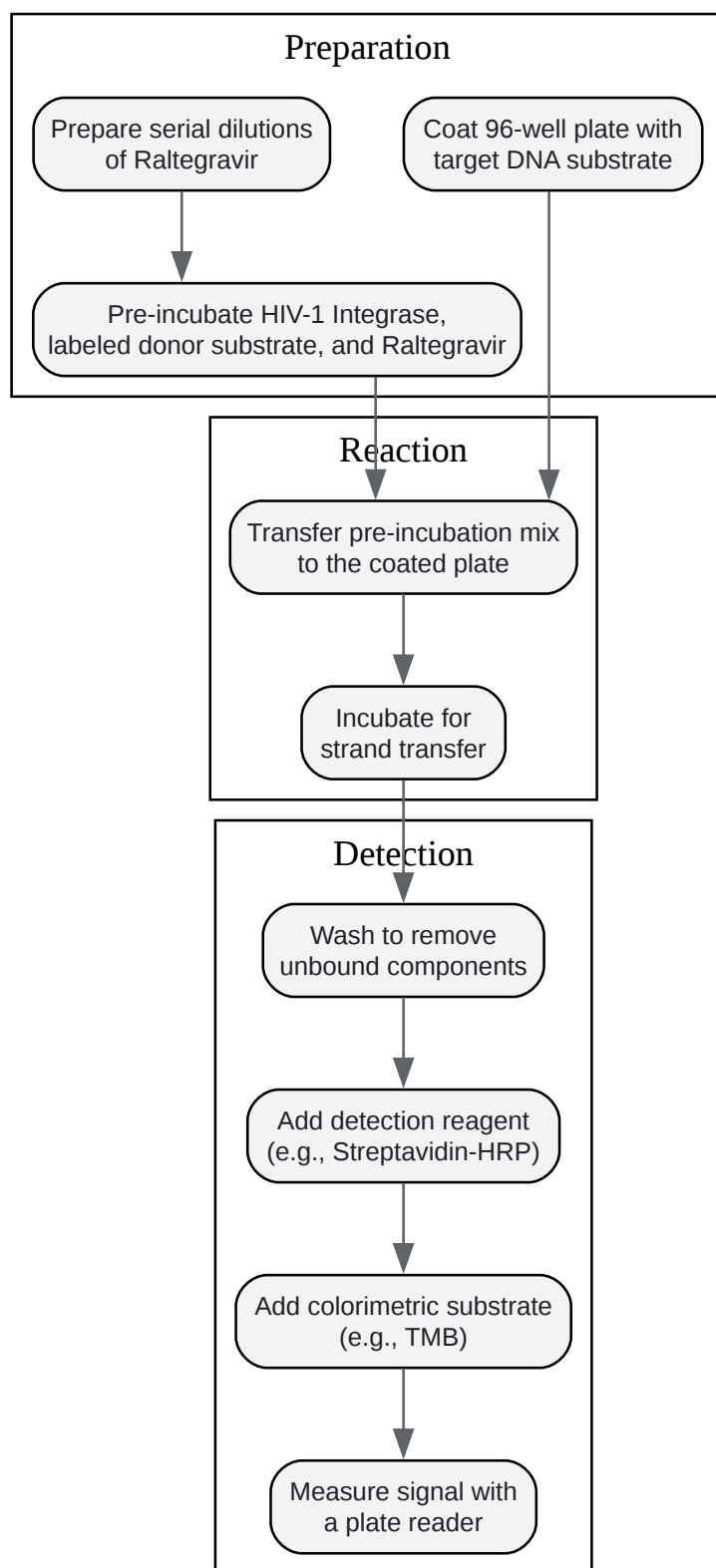
Materials:

- Purified recombinant HIV-1 integrase enzyme
- Oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and a target DNA (acceptor substrate). The donor substrate is typically labeled (e.g., with biotin or a fluorescent tag).
- Assay buffer containing a divalent cation (e.g., Mg^{2+} or Mn^{2+})
- Raltegravir stock solution
- 96-well plates (e.g., streptavidin-coated for biotinylated substrates)
- Detection system (e.g., colorimetric or fluorescence plate reader)

Procedure:

- Coat a 96-well plate with the target DNA substrate.
- Prepare serial dilutions of Raltegravir in the assay buffer.
- In a separate plate, pre-incubate the HIV-1 integrase enzyme with the labeled donor substrate and the diluted Raltegravir for a specified time (e.g., 30 minutes) at 37°C to allow for 3'-processing.
- Transfer the pre-incubation mixture to the target DNA-coated plate.
- Incubate the plate to allow the strand transfer reaction to occur (e.g., 1-2 hours at 37°C).
- Wash the plate to remove unbound components.
- Add a detection reagent that binds to the label on the integrated donor substrate (e.g., streptavidin-HRP for biotin).

- Add a substrate for the detection enzyme (e.g., TMB for HRP) and measure the signal.
- Calculate the percentage of inhibition for each Raltegravir concentration and determine the IC₅₀ value.



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Workflow for the HIV-1 Integrase Strand Transfer Assay.

Conclusion

Raltegravir has been a transformative agent in the management of HIV-1 infection, demonstrating the clinical utility of targeting the viral integrase enzyme. Its potent antiviral activity, favorable pharmacokinetic profile, and novel mechanism of action have made it a cornerstone of combination antiretroviral therapy. The information and protocols provided in this guide offer a valuable resource for researchers and scientists working on the development of new anti-HIV agents and for those seeking a deeper understanding of this important class of drugs.

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